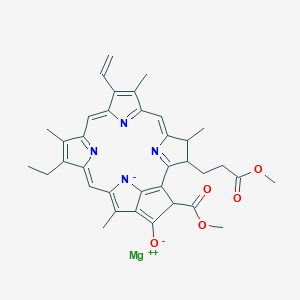

Methylchlorophyllide A

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15741-04-5 |

|---|---|

Molecular Formula |

C36H36MgN4O5 |

Molecular Weight |

629 g/mol |

IUPAC Name |

magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |

InChI |

InChI=1S/C36H37N4O5.Mg/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23;/h9,13-15,18,22,32H,1,10-12H2,2-8H3,(H-,37,38,39,40,42);/q-1;+2/p-1 |

InChI Key |

FBNPIPQHKABSFB-UHFFFAOYSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |

Synonyms |

methylchlorophyllide A |

Origin of Product |

United States |

Context and Significance Within Photosynthetic Pigment Systems

Methylchlorophyllide a is a pivotal intermediate in the intricate biosynthetic pathway of chlorophyll (B73375), the pigment essential for photosynthesis in plants, algae, and cyanobacteria. thoughtco.comck12.org This process, which converts light energy into chemical energy, is fundamental to life on Earth, forming the base of most food chains and producing the oxygen we breathe. illinois.edunih.gov The synthesis of chlorophyll involves a complex series of enzymatic reactions, and this compound occupies a crucial position within this pathway. researchgate.net

The chlorophyll biosynthetic pathway can be broadly divided into several stages, starting from the synthesis of 5-aminolevulinic acid (ALA) and culminating in the formation of chlorophyll a. researchgate.net this compound emerges after the formation of the characteristic chlorin (B1196114) ring, a macrocyclic structure with a magnesium ion at its center. Specifically, it is downstream from protoporphyrin IX, the final common intermediate for both heme and chlorophyll synthesis. pnas.org The insertion of magnesium into protoporphyrin IX marks the commitment to the chlorophyll branch. pnas.org Subsequent enzymatic steps lead to the formation of protochlorophyllide (B1199321) a, which is then reduced to form chlorophyllide a. The esterification of chlorophyllide a with a phytol (B49457) tail, a long hydrocarbon chain, results in the final chlorophyll a molecule. nih.gov this compound is understood to be the methylated form of chlorophyllide a.

The significance of this compound lies in its position as a key precursor and a point of regulatory control within the chlorophyll biosynthesis pathway. The proper flow of intermediates through this pathway is critical for the assembly of functional photosynthetic complexes. nih.gov An imbalance in the production of chlorophyll precursors can lead to the accumulation of phototoxic molecules, which can damage the cell when exposed to light. nih.gov Therefore, the synthesis and conversion of this compound are tightly regulated to match the developmental and environmental needs of the organism.

Key Intermediates in Chlorophyll a Biosynthesis

| Intermediate | Description |

| 5-Aminolevulinic Acid (ALA) | The initial precursor for both chlorophyll and heme synthesis. researchgate.net |

| Protoporphyrin IX | A key branch point intermediate for heme and chlorophyll synthesis. pnas.org |

| Mg-protoporphyrin IX | The first committed intermediate in the chlorophyll branch, formed by the insertion of magnesium into protoporphyrin IX. pnas.org |

| Protochlorophyllide a | An immediate precursor to chlorophyllide a. |

| Chlorophyllide a | The precursor to chlorophyll a, lacking the phytol tail. nih.gov |

| This compound | A methylated derivative of chlorophyllide a. |

| Chlorophyll a | The primary photosynthetic pigment, formed by the esterification of chlorophyllide a with a phytol tail. nih.gov |

Historical Perspective and Evolving Research Focus

The journey to understanding the intricate steps of chlorophyll (B73375) biosynthesis has been a long and cumulative effort. Early research in the 20th century laid the groundwork by identifying the basic structure of chlorophyll and its central role in photosynthesis. youtube.com The pioneering work of scientists like Hans Fischer, who elucidated the structure of heme and chlorophyll, was instrumental. As analytical techniques became more sophisticated, researchers began to unravel the complex sequence of enzymatic reactions involved in chlorophyll synthesis.

The "Granick hypothesis," proposed in the mid-20th century, suggested that the biosynthetic pathway of chlorophyll recapitulates its evolutionary history. oup.com This hypothesis spurred research into identifying the various intermediates in the pathway. The isolation and characterization of compounds like protoporphyrin IX and protochlorophyllide (B1199321) were significant milestones.

The specific identification and study of methylchlorophyllide a as a probable intermediate in the chlorophyll a pathway gained traction in the latter half of the 20th century. nih.gov Early investigations relied on radiolabeling experiments to trace the incorporation of precursors into chlorophyll. These studies provided evidence for the existence of various intermediates, including chlorophyllides. nih.gov

With the advent of molecular genetics and genomics, the focus of research shifted towards identifying the genes and enzymes responsible for each step of the biosynthetic pathway. annualreviews.org This has allowed for a more detailed understanding of the regulation of chlorophyll synthesis. For instance, the identification of the genes encoding magnesium chelatase, the enzyme that channels protoporphyrin IX into the chlorophyll pathway, was a major breakthrough. pnas.org

The evolution of research has moved from a purely biochemical characterization of the pathway to a more integrated understanding of its genetic and regulatory networks. Current research often involves creating and analyzing mutants that are deficient in specific enzymes of the pathway to understand the function of each step and the consequences of its disruption. annualreviews.org

Emerging Research Questions and Interdisciplinary Relevance

Isolation and Purification Strategies for this compound

The isolation of this compound is often preceded by the extraction of chlorophylls (B1240455) from natural sources, such as green plants or algae. mdpi.com One of the common starting materials is the microalga Chlorella. oup.com The initial step typically involves the extraction of pigments from the cellular matrix. oup.com

Solvent extraction is a primary method for obtaining chlorophylls and their derivatives. masterorganicchemistry.com A mixture of chloroform (B151607) and methanol (B129727) can be employed to extract the green pigments from the source material. oup.com Following extraction, the crude extract contains a mixture of chlorophylls and other pigments. To obtain this compound, enzymatic treatment with chlorophyllase in the presence of methanol is a common strategy. mdpi.com This enzyme catalyzes the transesterification of the phytyl tail of chlorophyll A with a methyl group, yielding this compound. mdpi.com

Purification of the resulting this compound from the reaction mixture is critical. Chromatographic techniques are extensively used for this purpose. masterorganicchemistry.com Column chromatography is a conventional and effective method. youtube.com The choice of the stationary and mobile phases is crucial for achieving high purity. For instance, a column packed with a mixture of magnesium oxide and diatomaceous earth has been used to separate chlorophyll derivatives. researchgate.net The separation can also be achieved using reversed-phase high-performance liquid chromatography (HPLC), which allows for efficient purification and analysis of the final product. worldscientific.com

The table below summarizes common strategies for the isolation and purification of chlorophyllides, which are applicable to this compound.

| Method | Description | Reference(s) |

| Solvent Extraction | Use of organic solvents like acetone, methanol, or a chloroform/methanol mixture to extract pigments from natural sources. | oup.comresearchgate.net |

| Enzymatic Conversion | Treatment of chlorophyll A with chlorophyllase in methanol to specifically produce this compound through transesterification. | mdpi.com |

| Column Chromatography | Separation of this compound from other pigments and reaction components using a solid stationary phase and a liquid mobile phase. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique, particularly reversed-phase HPLC, for the final purification and analysis of this compound. | worldscientific.com |

Semisynthetic Routes for this compound Production

Semisynthesis, a strategy that utilizes naturally occurring compounds as starting materials for chemical synthesis, is a practical approach for producing complex molecules like this compound. worldscientific.com This method is often more efficient than total synthesis, which involves building the molecule from simple precursors. worldscientific.com The primary semisynthetic route to this compound begins with chlorophyll A, which is abundantly available from various photosynthetic organisms. mdpi.com

The key transformation in this process is the selective modification of the C17 propionate (B1217596) side chain. Chlorophyll A possesses a long phytyl ester at this position. The conversion to this compound is achieved through a transesterification reaction. This reaction is typically catalyzed by the enzyme chlorophyllase, which exhibits specificity for the hydrolysis and esterification of the C17 propionate group. mdpi.com

When the enzymatic reaction is conducted in methanol, the phytyl group is replaced by a methyl group, resulting in the formation of this compound. mdpi.com This enzymatic approach is highly efficient and proceeds under mild conditions, preserving the integrity of the sensitive chlorin (B1196114) macrocycle. mdpi.com The resulting this compound can then be purified as described in the previous section. This semisynthetic method provides a reliable and scalable means of producing this compound for further research and application. mdpi.comworldscientific.com

Targeted Chemical Modifications and Derivatives for Mechanistic Investigations

The macrocyclic core of this compound, a chlorin ring, is a primary determinant of its chemical and biological activities. bohrium.com Targeted modifications of this macrocycle are essential for conducting structure-activity relationship (SAR) studies. nih.gov SAR studies aim to understand how specific structural features of a molecule influence its function, which is crucial for designing novel derivatives with enhanced or specific properties. nih.gov

Functionalization of the chlorin macrocycle can be achieved at various peripheral positions. For instance, modifications at the C3, C7, C8, and C20 positions can significantly impact the molecule's electronic properties and, consequently, its activity. researchgate.net The introduction of different functional groups, such as formyl, acetyl, or vinyl groups, at these positions can alter the electron distribution within the macrocycle. researchgate.net

These modifications can influence the molecule's interaction with other molecules, such as proteins or other pigments, which is critical for its biological function. nih.gov For example, the development of a coumarin-labeled macrocyclic probe through esterification has been used to study the intracellular distribution of related compounds. nih.gov By systematically altering the functional groups on the macrocycle and assessing the resulting changes in activity, researchers can build a comprehensive SAR profile for this compound and its derivatives.

The photophysical properties of this compound, such as its light absorption and fluorescence emission characteristics, are highly dependent on its chemical structure. researchgate.netnih.gov Altering the esterification pattern, particularly at the C17 propionate side chain, is a powerful strategy for tuning these properties. oup.com While this compound itself has a methyl ester at this position, the synthesis of analogs with different ester groups allows for a systematic investigation of the impact of the ester moiety on the molecule's photophysics. oup.com

The introduction of different alkyl or aryl ester groups can influence the electronic environment of the chlorin macrocycle, leading to shifts in the absorption and emission spectra. researchgate.net For example, the synthesis of chlorophyll-a derivatives with various 3-alkenyl groups has been shown to shift the redmost visible absorption maxima to shorter wavelengths. researchgate.net

The table below illustrates how modifications to chlorophyll derivatives can affect their photophysical properties.

| Modification | Effect on Photophysical Properties | Reference(s) |

| Introduction of electron-withdrawing groups | Affects visible absorption and fluorescence emission spectra, as well as emission efficiencies and lifetimes. | researchgate.net |

| Alteration of 3-substituents | Rotation of the 3-substituent relative to the chlorin π-system can shift the redmost visible absorption maxima. | researchgate.net |

| Complexation with different metal ions | Can lead to shifts in fluorescence emission maxima. | nih.gov |

By systematically varying the ester group and other substituents, it is possible to fine-tune the photophysical properties of this compound derivatives for specific applications, such as in the development of photosensitizers for photodynamic therapy or as components in artificial photosynthetic systems. bohrium.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy Applications

UV-Vis and fluorescence spectroscopy are powerful, non-destructive tools for probing the electronic structure and environment of chromophores like this compound. instras.comkit.edu The highly conjugated porphyrin ring system of this compound gives rise to strong absorption bands in the visible spectrum, most notably the Soret (or B) band in the blue region (~430 nm) and the Q bands in the red region (~660 nm). thermofisher.com Shifts in the position and changes in the shape of these bands provide a wealth of information about the molecule's aggregation state and its interaction with the surrounding environment. kit.edunih.gov

In solution, chlorophyll derivatives like this compound can exist in equilibrium between monomeric and aggregated forms. The formation of aggregates leads to distinct changes in the UV-Vis absorption spectrum due to excitonic coupling between the transition dipole moments of adjacent molecules. researchgate.net

When this compound molecules aggregate, their absorption bands can either shift to shorter wavelengths (a blue shift) or longer wavelengths (a red shift), depending on the geometry of the aggregate.

H-aggregates: A parallel, face-to-face arrangement of the chromophores typically results in a blue shift of the main absorption band. This is indicative of what is known as an H-aggregate. nih.gov

J-aggregates: A head-to-tail arrangement of the chromophores leads to a red shift and often a narrowing of the absorption band, characteristic of a J-aggregate.

These spectral shifts are often accompanied by significant band broadening and a decrease in the molar absorptivity (hypochromism), particularly for H-aggregates. The extent of these changes is dependent on the concentration of the solute and the nature of the solvent. For instance, in aqueous or polar organic solvent mixtures, the propensity for aggregation is increased. Concentration-dependent UV-Vis studies show that as the concentration of a chlorophyll derivative increases, the intensity of the monomer absorption band decreases while new bands corresponding to the aggregate species appear and grow. researchgate.net This phenomenon is a clear indicator of self-assembly.

The dynamic equilibrium between monomers and aggregates (e.g., dimers) can be quantitatively described by an equilibrium dissociation constant (K_d). A lower K_d value signifies a stronger tendency to form aggregates. This equilibrium can be meticulously studied by analyzing the changes in UV-Vis absorption or fluorescence intensity as a function of concentration. nih.gov

For a simple monomer (M) and dimer (D) equilibrium (2M ⇌ D), the K_d is given by:

K_d = [M]² / [D]

By monitoring the absorbance at a wavelength where the monomer and dimer have different extinction coefficients, one can determine the concentrations of each species at various total concentrations and thereby calculate the K_d. nih.gov While the specific K_d for this compound dimerization is dependent on solvent and temperature, studies on similar molecules like stromal cell-derived factor-1 (CXCL12) and interleukin-8 have demonstrated the utility of spectroscopic and calorimetric methods in determining these values, which can range from micromolar to millimolar concentrations. nih.govnih.govresearchgate.net Advanced techniques like fluorescence intensity fluctuation spectroscopy can even be used to observe monomer-dimer equilibria directly in complex environments like living cells. nih.gov

Time-resolved fluorescence spectroscopy is an indispensable technique for investigating the fate of a molecule after it absorbs light. By measuring the decay of fluorescence intensity over time, typically on the picosecond to nanosecond timescale, one can determine the excited-state lifetime (τ) of the fluorophore. thermofisher.comnih.gov This lifetime is a critical parameter as it reflects the competition between fluorescence emission and all other non-radiative decay pathways that deactivate the excited state.

These non-radiative pathways in this compound include:

Internal Conversion: Radiationless transition to the ground state.

Intersystem Crossing: Transition to a triplet excited state, which can be a precursor for photochemical reactions.

Energy Transfer: Transfer of the excitation energy to another molecule, a fundamental process in photosynthesis.

Studies on chlorophyll a in vivo have measured fluorescence lifetimes in the range of 0.3 to 2.5 nanoseconds, with the lifetime being highly dependent on whether the photosynthetic reaction centers are "open" or "closed" (i.e., able or unable to accept electrons). nih.govnd.edu For isolated this compound in solution, the excited-state lifetime would be influenced by factors such as the solvent, temperature, and aggregation state. Femtosecond transient absorption spectroscopy, a related pump-probe technique, can provide even more detailed information, allowing for the direct observation of ultrafast energy transfer and charge separation processes that occur on timescales from femtoseconds to picoseconds. nih.govrsc.orgmdpi.com These measurements are crucial for building a mechanistic model of how light energy is captured and processed by chlorophyll-based systems. kit.edu

Differential UV-Vis spectroscopy is a highly sensitive method for detecting subtle changes in the absorption spectrum of a molecule. Instead of measuring the absolute absorbance, this technique records the difference in absorbance between a sample and a reference, or between the same sample under two different conditions (e.g., before and after adding a ligand). This approach can reveal minor shifts in peak positions or changes in band shape that might be obscured in a standard absorption spectrum.

While specific applications to this compound are not extensively documented, this technique is well-suited for studying:

Ligand Binding: Detecting changes in the electronic environment of the porphyrin ring upon coordination of molecules to the central magnesium atom.

Solvent Effects: Quantifying the effect of solvent polarity on the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is an unparalleled tool for elucidating the detailed three-dimensional structure of molecules in solution. It provides information on the chemical environment and connectivity of individual atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectra of this compound in a solvent like deuterochloroform (CDCl₃) provide a definitive fingerprint of its molecular structure. The large π-system of the porphyrin macrocycle induces a significant ring current effect, which causes a wide dispersion of proton chemical shifts. Protons located on the periphery of the macrocycle are strongly deshielded and appear at very high chemical shifts (downfield), while any protons situated above or below the plane of the ring would be strongly shielded and appear at low chemical shifts (upfield).

The aggregation of this compound in solution can also be monitored by NMR. When molecules stack, the ring current of one molecule will influence the chemical shifts of the protons on a neighboring molecule, leading to concentration-dependent changes in the NMR spectrum.

Below are representative ¹H and ¹³C NMR chemical shift values for the core structure of a chlorophyllide derivative closely related to this compound, illustrating the characteristic positions of key resonances.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methine Protons (δ, β, α) | 9.5 - 10.5 | 95 - 110 |

| Vinyl Group (=CH) | ~8.0 | ~130 |

| Vinyl Group (=CH₂) | ~6.2 | ~122 |

| Ring Protons/Side Chains | Variable (e.g., 3.0 - 4.5) | Variable (e.g., 10 - 60) |

| Methyl Ester (-OCH₃) | ~3.6 | ~52 |

| Ring Methyls | ~3.2 - 3.8 | ~12 - 25 |

| Macrocycle Carbons (C=C, C=N) | N/A | 130 - 170 |

| Carbonyl Carbon (C=O) | N/A | ~173 (ester), ~190 (keto) |

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, confirming the precise molecular structure and stereochemistry of this compound.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly States

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that distinguishes molecules based on their diffusion coefficients, which are related to their size and shape. emerypharma.comlibretexts.org This method is particularly insightful for studying the supramolecular assembly of molecules like this compound, providing information on the formation of aggregates in solution. nih.govrsc.org

In a typical DOSY experiment, a series of pulsed field gradients are applied. The attenuation of the NMR signal intensity is then measured as a function of the gradient strength. This allows for the calculation of the diffusion coefficient (D). Larger molecules and aggregates diffuse more slowly, resulting in smaller diffusion coefficients, while smaller molecules diffuse more rapidly and have larger coefficients. libretexts.orgucsb.edu

For this compound and related chlorophyll derivatives, DOSY can be used to monitor the transition from monomeric to aggregated states as a function of concentration or solvent conditions. uni-muenchen.dersc.org At low concentrations in coordinating solvents, chlorophylls typically exist as monomers. uni-muenchen.de As the concentration increases, π-π stacking and other intermolecular interactions lead to the formation of dimers and larger oligomers, which can be observed through a decrease in the measured diffusion coefficient. uni-muenchen.dersc.org

A hypothetical DOSY experiment on this compound in a non-coordinating solvent like benzene-d6 (B120219) could yield the following results, demonstrating the change in diffusion coefficient with increasing concentration, indicative of aggregation.

| Concentration (M) | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s | Predominant Species |

| 0.001 | 8.5 | Monomer |

| 0.01 | 6.2 | Monomer/Dimer Equilibrium |

| 0.1 | 3.1 | Dimer and Higher Aggregates |

This table is illustrative and based on principles of DOSY applied to similar molecules. Actual values would be determined experimentally.

The data clearly shows that as the concentration of this compound increases, the diffusion coefficient decreases, signifying the formation of larger supramolecular assemblies. This technique is invaluable for determining critical gelation concentrations and understanding the thermodynamics of self-assembly in these systems. nih.govresearchgate.net

Relaxation and NOE Studies for Solution Conformations

Nuclear Magnetic Resonance (NMR) relaxation and Nuclear Overhauser Effect (NOE) studies are indispensable tools for elucidating the three-dimensional structure and dynamics of molecules in solution. nih.govcopernicus.org These techniques provide insights into the spatial proximity of atoms and the flexibility of different parts of the molecule, which are crucial for understanding the conformational preferences of this compound.

Relaxation studies , such as the measurement of T1 (spin-lattice) and T2 (spin-spin) relaxation times, offer information about molecular motion. Different parts of the this compound molecule may exhibit different mobilities, which will be reflected in their relaxation parameters. For instance, the rigid macrocycle is expected to have different relaxation characteristics compared to the more flexible side chains.

The Nuclear Overhauser Effect (NOE) is the change in the intensity of an NMR signal of a nucleus when the NMR signal of a nearby nucleus is saturated. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the two nuclei, making it a very sensitive probe of internuclear distances up to about 5 Å. nih.gov

For this compound, NOE experiments can be used to:

Determine the relative orientation of substituents on the chlorin ring.

Characterize the conformation of the propionic acid side chain.

Identify intermolecular contacts in aggregated states.

For example, an observed NOE between a proton on the C-17 propionic side chain and a proton on the chlorin ring would indicate a conformation where the side chain is folded back over the macrocycle. uni-muenchen.de A study on the conformation of the propionic side chain in similar chlorophyll derivatives revealed that the preferred conformation in solution can differ from that observed in the solid state by X-ray crystallography. lsu.edu

| Proton Pair | Observed NOE | Inferred Proximity | Conformation Implication |

| H-17¹ / H-18 | Strong | Close | Specific folding of the propionate side chain |

| H-3¹ / H-2b | Medium | Moderately Close | Orientation of the vinyl group |

| H-13²-CH₃ / H-17 | Weak | Distant | Indicates an extended conformation of the propionate chain in some conformers |

This table presents hypothetical NOE data for this compound to illustrate the application of the technique.

By combining relaxation and NOE data with quantum mechanical calculations, a detailed picture of the conformational landscape of this compound in solution can be constructed, providing critical insights into its chemical reactivity and biological function. nih.govcopernicus.org

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Characterization

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the molecular mass of a compound. uci.edualgimed.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure mass with high accuracy, typically to within a few parts per million (ppm). algimed.com This accuracy is crucial for unequivocally determining the elemental composition of a molecule like this compound.

The ability to obtain an accurate mass allows for the calculation of a unique molecular formula, distinguishing it from other compounds that may have the same nominal mass. algimed.com For this compound (C₃₆H₃₈MgN₄O₅), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity.

| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) | Molecular Formula |

| [M+H]⁺ | 615.2742 | 615.2739 | -0.49 | C₃₆H₃₉MgN₄O₅⁺ |

| [M+Na]⁺ | 637.2561 | 637.2558 | -0.47 | C₃₆H₃₈MgN₄O₅Na⁺ |

This table illustrates how HRMS data can confirm the elemental composition of this compound. The mass accuracy is calculated as ((Observed m/z - Theoretical m/z) / Theoretical m/z) * 1,000,000.

The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, is essential to separate the isotopic peaks and to resolve the analyte signal from any potential interferences, ensuring the accuracy of the mass measurement. algimed.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This method provides detailed structural information about this compound, including the nature and connectivity of its various functional groups and side chains. nih.gov

In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is isolated in the mass spectrometer and then subjected to fragmentation, typically through collision-induced dissociation (CID). youtube.com The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For chlorophyll derivatives, common fragmentation pathways involve the loss of side chains from the macrocycle. nih.govresearchgate.net For instance, the loss of the methyl ester group from the propionic acid side chain is a common fragmentation. Analysis of these fragmentation patterns allows for the confirmation of the core chlorin structure and the identification of peripheral substituents. researchgate.netnih.gov

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) | Structural Interpretation |

| 615.27 | Loss of methoxycarbonyl group | 555.2 | 60.07 | Loss of -COOCH₃ from C-17 side chain |

| 615.27 | Loss of propionic methyl ester side chain | 533.5 | 81.77 | Cleavage of the C-17 to C-17¹ bond |

| 615.27 | Loss of methanol | 583.1 | 32.17 | Loss of CH₃OH from C-13² position |

This table provides a hypothetical fragmentation pattern for this compound based on known fragmentation behaviors of similar chlorophylls. researchgate.net

By employing different fragmentation techniques such as electron-induced dissociation (EID) and infrared multiphoton dissociation (IRMPD) in conjunction with high-resolution mass spectrometry, even more detailed structural information, including the identification of previously unobserved fragments, can be obtained. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Deconvolution

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. researchgate.netnih.gov This is an ideal method for the analysis of this compound in complex mixtures, such as plant extracts or reaction products, where multiple chlorophyll derivatives and other pigments may be present. nih.govresearchgate.net

The LC system separates the components of the mixture based on their physicochemical properties, such as polarity. As each component elutes from the LC column, it is introduced into the mass spectrometer, which provides mass information for identification. symbiosisonlinepublishing.com The use of a photodiode array (PDA) detector in series with the mass spectrometer can provide additional UV-Vis spectral data, further aiding in the identification of the separated compounds. mdpi.com

A typical LC-MS analysis of a mixture containing this compound would involve:

Extraction: Extraction of pigments from the source material. symbiosisonlinepublishing.com

LC Separation: Separation on a C18 reversed-phase column using a gradient elution of solvents like methanol, acetonitrile, and water. nih.govresearchgate.net

MS Detection: Detection of the eluting compounds by the mass spectrometer, often in positive ion mode to observe [M+H]⁺ ions. nih.gov

This approach allows for the confident identification and quantification of this compound, even in the presence of its isomers and other closely related compounds like chlorophyllide a, pheophorbide a, and their various allomers. researchgate.netresearchgate.net

| Retention Time (min) | Compound | Observed [M+H]⁺ (m/z) | UV-Vis λmax (nm) |

| 15.2 | Chlorophyllide a | 615.2 | 430, 662 |

| 18.5 | This compound | 629.2 | 432, 664 |

| 22.1 | Pheophorbide a | 593.3 | 410, 667 |

This table presents a hypothetical LC-MS data set for a mixture containing this compound, illustrating its separation and identification.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and transition metal ions. bruker.comnih.gov This makes it an invaluable tool for studying the radical cations and anions of this compound, which are key intermediates in photosynthetic and photocatalytic processes. ufl.edunih.gov

When this compound is oxidized or reduced by one electron, it forms a paramagnetic π-cation radical (Chl⁺•) or π-anion radical (Chl⁻•), respectively. EPR spectroscopy can detect these species and provide information about their electronic structure and environment. nih.govresearchgate.net

The EPR spectrum of a chlorophyll radical is characterized by its g-factor and hyperfine coupling constants. The g-factor is a measure of the radical's magnetic moment, and its anisotropy can provide information about the electronic state of the molecule. researchgate.net Hyperfine couplings arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N) and provide a map of the electron spin density distribution over the molecule. researchgate.net

High-field EPR, in combination with techniques like Electron-Nuclear Double Resonance (ENDOR), offers enhanced spectral resolution, allowing for the precise determination of g-tensor values and hyperfine couplings, even in complex systems. researchgate.netresearchgate.net

| Radical Species | g-value (Isotropic) | EPR Linewidth (Gauss) | Key Structural Insights |

| This compound cation radical ([M]⁺•) | ~2.0025 | ~9 | Unpaired electron is delocalized over the π-system of the chlorin macrocycle. nih.gov |

| This compound anion radical ([M]⁻•) | ~2.0028 | ~8 | Spin density distribution is sensitive to the substituents on the macrocycle. |

This table summarizes typical EPR parameters for chlorophyll-like radical species based on literature data for similar compounds. nih.gov

EPR studies, often performed at cryogenic temperatures to stabilize the radical species, are crucial for understanding the fundamental electron transfer processes involving this compound and its role in photochemistry. ufl.eduresearchgate.net The use of spin traps can also allow for the indirect detection of highly reactive radicals generated in the presence of this compound under illumination. nih.govnih.gov

Detection and Characterization of Photoinduced Radical Intermediates

Upon absorption of light, chlorophyll derivatives like this compound can undergo electron transfer processes, generating transient paramagnetic species known as radical intermediates. Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopies are powerful techniques for the detection and detailed characterization of these radicals. nih.gov

EPR spectroscopy directly detects species with unpaired electrons, providing information about the electronic environment through the g-factor and hyperfine coupling constants. youtube.com For chlorophyll cation radicals (Chl•+), the EPR signal is typically a single line, the width of which is determined by numerous unresolved hyperfine interactions with magnetic nuclei (¹H, ¹⁴N, ¹³C). The g-value is characteristic of the radical's chemical nature.

ENDOR spectroscopy offers significantly higher resolution by measuring the hyperfine couplings between the unpaired electron and surrounding magnetic nuclei. illinois.edu This is achieved by simultaneously applying microwave radiation to induce EPR transitions and radiofrequency radiation to induce nuclear magnetic resonance (NMR) transitions. illinois.edu This technique allows for the precise determination of the magnitude of individual hyperfine coupling constants (hfcs), which are directly proportional to the unpaired electron spin density at that nucleus. nih.govuni-muenchen.de By mapping the spin density distribution, ENDOR provides a detailed picture of the molecular orbital occupied by the unpaired electron. nih.gov For instance, studies on the chlorophyll a cation radical have shown that the spin density is delocalized over the entire π-system of the chlorin macrocycle, with specific values assigned to methyl groups and other protons. nih.gov This information is crucial for validating theoretical models of electronic structure and understanding how the protein environment in natural systems modulates radical properties.

| Radical Species | Technique | Key Findings | Reference Hyperfine Couplings (MHz) for Methyl Groups |

|---|---|---|---|

| This compound Cation Radical (analogue Chl a•+) | EPR | Detection of a light-induced paramagnetic center with a characteristic g-value near 2.0025. Linewidth narrowing suggests electron delocalization. | Not resolved; provides an envelope of unresolved couplings. |

| This compound Cation Radical (analogue Chl a•+) | ENDOR | Precise measurement of hyperfine coupling constants for specific protons and nitrogen nuclei, revealing the spin density distribution across the macrocycle. | 5-Me: ~8.5; 1-Me: ~3.4; 3-Me: ~1.1 |

Spin Trapping Methodologies for Transient Radical Detection

Many photoinduced radicals, such as the hydroxyl radical (•OH) or superoxide (B77818) anion (O₂•⁻) that can be generated in the presence of chlorophylls, are extremely short-lived and exist at concentrations too low for direct EPR detection. nih.gov Spin trapping is a technique used to overcome this limitation. wikipedia.orgnumberanalytics.com It involves using a "spin trap," a diamagnetic molecule that reacts rapidly with the transient radical to form a much more stable paramagnetic species, known as a spin adduct. taylorandfrancis.comcapes.gov.br This persistent radical adduct accumulates to a concentration detectable by EPR. nih.gov

The EPR spectrum of the spin adduct is characteristic of the trapped radical. The hyperfine splitting pattern and coupling constants of the adduct's spectrum can be used to identify the original transient radical. wikipedia.org Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.orgtaylorandfrancis.com For example, the reaction of DMPO with a hydroxyl radical forms the DMPO-OH adduct, which exhibits a distinctive 1:2:2:1 quartet EPR signal. taylorandfrancis.com This methodology is crucial for identifying the specific reactive oxygen species (ROS) generated during photochemical reactions involving this compound, providing mechanistic insight into potential photodamage pathways.

| Spin Trap | Abbreviation | Trapped Radicals | Typical Adduct EPR Spectrum |

|---|---|---|---|

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | •OH, O₂•⁻, Carbon-centered radicals | DMPO-OH: 1:2:2:1 quartet; DMPO-OOH: More complex multiplet |

| α-Phenyl-N-tert-butylnitrone | PBN | Carbon-centered radicals, some oxygen-centered radicals | Triplet of doublets |

| 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline-N-oxide | DIPPMPO | •OH, O₂•⁻ | Provides longer-lived adducts than DMPO for better O₂•⁻ detection |

Probing Coordination Environments of Paramagnetic Metal Centers in Analogues

By replacing the central diamagnetic Mg²⁺ ion in this compound with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺), artificial analogues can be created. Spectroscopic techniques like EPR and ENDOR can then be used to probe the immediate coordination environment of this metal center. The unpaired electrons of the paramagnetic metal act as a sensitive local probe.

ENDOR spectroscopy is particularly powerful in this context. illinois.edu It can detect and quantify the hyperfine interactions between the metal's unpaired electron(s) and the magnetic nuclei of the chlorophyllide ligand itself (e.g., ¹⁴N atoms of the core) and of any axially coordinated solvent or ligand molecules. The magnitude of these couplings provides precise information about the distances and geometric arrangement of the coordinating atoms, revealing details of the solvation shell and ligand binding. This approach has been used extensively in studies of metalloporphyrins and related compounds to characterize the structure of the metal binding site, which is fundamental to the catalytic or redox function of many such complexes.

Vibrational Circular Dichroism (VCD) Spectroscopy for Dimer Type Differentiation

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org This technique is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. While a monomeric this compound molecule is chiral, the VCD signals are significantly enhanced and become structurally informative upon the formation of dimers or larger aggregates.

When two or more this compound molecules associate, they can form various types of dimers (e.g., cofacial, parallel, antiparallel, or T-shaped) held together by π-π stacking and hydrogen bonds. nih.gov Each geometry results in a unique excitonic coupling between the vibrational transition dipoles of the constituent monomers. This coupling gives rise to characteristic VCD signatures, often appearing as bisignate (positive/negative or negative/positive) couplets in the spectral regions of the carbonyl (C=O) and other macrocycle stretching vibrations. researchgate.net

By comparing experimentally measured VCD spectra with spectra simulated using quantum chemical calculations (such as Density Functional Theory, DFT), the specific type of dimer and the precise relative orientation of the monomers can be determined. wikipedia.orgnih.gov VCD is therefore a powerful tool for elucidating the solution-state structures of chlorophyll aggregates, which is essential for understanding the relationship between structure and the unique optical properties of these assemblies, such as the red-shifted absorption bands observed in photosynthetic antenna complexes. researchgate.netchemrxiv.org

Resonance Light Scattering (RLS) for Supramolecular Packing Geometry Elucidation

Resonance Light Scattering (RLS) is a technique that is exceptionally sensitive to the formation of large molecular aggregates. nih.gov Unlike conventional light scattering, RLS measurements are performed at wavelengths within the absorption bands of the chromophore. For aggregated species, this leads to a dramatic enhancement (by orders of magnitude) of the scattered light intensity. nih.govhaverford.edu

For this compound, aggregation in solution leads to the formation of supramolecular structures. The RLS technique can monitor the kinetics and cooperativity of this aggregation process. nih.govhaverford.edu The intensity of the RLS signal is related to the size of the aggregate and the oscillator strength of the monomer. haverford.edu

Furthermore, by measuring the depolarization ratio of the scattered light, RLS can provide information about the geometry of the chromophore packing within the aggregate. haverford.edu For example, different packing arrangements, such as the head-to-tail "J-aggregates" or face-to-face "H-aggregates," exhibit distinct RLS signatures and depolarization ratios. J-aggregates, which are common for chlorophyll derivatives in certain solvent systems, are characterized by a sharp, red-shifted absorption band and strong RLS signals. haverford.edu This makes RLS a valuable method for elucidating the long-range order and packing geometry in the supramolecular self-assembly of this compound. nih.gov

Infrared (IR) Spectroscopy for Intermolecular Bonding and Functional Group Analysis

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental tool for analyzing the functional groups and intermolecular interactions within a sample. nih.gov For this compound, IR spectroscopy is highly effective for studying the hydrogen bonding that drives molecular aggregation and interaction with the local environment.

The this compound molecule contains several key functional groups capable of acting as hydrogen bond donors or acceptors, most notably the C13¹ keto carbonyl group and the ester carbonyl groups. When these groups participate in hydrogen bonding (e.g., with water molecules, alcohols, or other chlorophyllide molecules), the vibrational frequency of the C=O stretching mode is altered. nih.govprimescholars.com Typically, the formation of a hydrogen bond weakens the C=O double bond, resulting in a shift of its characteristic absorption band to a lower frequency (a "red shift"). nih.gov The magnitude of this shift correlates with the strength of the hydrogen bond.

| Functional Group | Typical Frequency (Free) | Interaction | Observed Spectral Change |

|---|---|---|---|

| C13¹ Keto Carbonyl (C=O) | ~1695 cm⁻¹ | Hydrogen bonding to water/alcohol | Red shift to ~1650-1660 cm⁻¹; band broadening |

| C17³ Ester Carbonyl (C=O) | ~1735 cm⁻¹ | Coordination to Mg²⁺ center of another molecule | Generally less affected than the C13¹ keto group |

| Coordinated Water (O-H) | N/A | Hydrogen bonding to carbonyl group | Broad O-H stretching band appears (~3200-3500 cm⁻¹) |

Self Assembly and Aggregation Dynamics of Methylchlorophyllide a

Dimerization Mechanisms and Intermolecular Forces

The initial step in the self-assembly of methylchlorophyllide a is the formation of dimers, driven by a combination of intermolecular forces. Understanding these forces is crucial for controlling the subsequent growth of larger aggregates.

Evaluation of π–π Stacking Contributions to Intermolecular Binding

Theoretical calculations have highlighted that dispersion energy is the primary binding factor in the interaction between this compound monomers. nih.gov This indicates a significant contribution from π–π stacking interactions between the extensive aromatic systems of the porphyrin rings. nih.gov The strength of these interactions is influenced by the mutual orientation of the monomers. nih.gov In many molecular systems, π–π stacking is a key driver for self-assembly, leading to the formation of ordered structures. nih.govresearchgate.net The energy associated with these interactions can be substantial, comparable to strong hydrogen bonds. nih.gov Computational studies on various molecular systems have shown that π–π stacking interactions are generally stronger than conventional π–π complexes, an effect that can be enhanced by metal coordination. nih.govresearchgate.net

Formation of Oligomers and Higher-Order Supramolecular Architectures

Following dimerization, this compound can further self-assemble into larger oligomers and more complex supramolecular structures. This hierarchical self-assembly process is crucial for creating the intricate architectures observed in natural photosynthetic systems and for designing novel functional materials. nih.govrsc.org The formation of these higher-order assemblies is a step-wise process, where pre-assembled units, such as dimers, act as building blocks for the next level of organization. nih.gov In mixed-sequence systems, there can be a competition between intermolecular and intramolecular hydrogen bonding, which influences whether the oligomers form extended duplexes or fold into more compact structures. nih.gov

Influence of Solvent Composition and Polarity on Aggregation Behavior

The surrounding solvent environment plays a pivotal role in modulating the self-assembly of this compound. The polarity and composition of the solvent can significantly impact the strength and nature of the intermolecular forces driving aggregation. nih.gov For instance, in different organic solvents, the aggregation behavior of similar molecules can vary dramatically, as evidenced by changes in their fluorescence emission spectra. nih.gov In some solvents, aggregation is prominent, leading to the formation of different spectral forms depending on the concentration, while in others, the molecules may remain predominantly as monomers. nih.gov This highlights the delicate balance between solute-solute and solute-solvent interactions in determining the final aggregated state.

Effects of Concentration and Temperature on Aggregation Equilibria

The aggregation of this compound is a dynamic equilibrium process that is sensitive to both concentration and temperature. As the concentration of the solute increases, the equilibrium shifts towards the formation of larger aggregates. This concentration-dependent aggregation is a common feature of self-assembling systems. nih.gov Temperature also has a profound effect on these equilibria. Generally, an increase in temperature provides more thermal energy to the system, which can disrupt the relatively weak non-covalent interactions holding the aggregates together, leading to a shift towards smaller species or monomers. Conversely, lowering the temperature can favor the formation of more ordered and extensive aggregates. The relationship between intermolecular forces and bulk properties like melting and boiling points is well-established, with stronger intermolecular forces leading to higher transition temperatures. youtube.com

| Factor | Influence on this compound Aggregation | Supporting Evidence |

| Bridging Water Molecules | Can stabilize or weaken dimer attraction depending on configuration. nih.gov | Affects UV-vis spectral shape but not peak positions significantly. nih.gov |

| π–π Stacking | Primary binding factor, driven by dispersion energy. nih.gov | Strength is dependent on the mutual orientation of the monomers. nih.gov |

| Coordinative & H-Bonding | Central Mg atom and macrocycle are key to complex stability. nih.gov | Contributes significantly to the overall intermolecular binding. nih.gov |

| Solvent Polarity | Significantly influences the extent and nature of aggregation. nih.govnih.gov | Different spectral behaviors observed in various organic solvents. nih.gov |

| Concentration | Higher concentrations shift the equilibrium towards larger aggregates. nih.gov | A common characteristic of self-assembling molecular systems. nih.gov |

| Temperature | Higher temperatures can disrupt aggregates by overcoming non-covalent forces. youtube.com | Lower temperatures generally favor the formation of more extensive aggregates. |

Interactions of Methylchlorophyllide a with Biological Macromolecules

Pigment-Protein Complex Formation and Stability in Model Systems

The formation of stable pigment-protein complexes is fundamental to the function of photosynthesis. While chlorophylls (B1240455) are the primary pigments, the study of their derivatives like methylchlorophyllide A in artificial systems provides invaluable insights into the forces and structures governing these assemblies.

Interaction with Casein and Other Artificial Pigment-Protein Structures

The interactions within these model systems are multifaceted. The casein proteins (αs1, αs2, β, and κ-caseins) in milk naturally form micellar structures through a combination of electrostatic, hydrogen, and hydrophobic interactions. mdpi.comresearchgate.net When interacting with pigments like this compound, these same forces come into play, leading to the formation of organized pigment-protein structures.

Analysis of Binding Modes and Structural Determinants of Protein Association

The association of chlorophyllous pigments with proteins is a highly specific process governed by a combination of coordination bonds, electrostatic interactions, and hydrophobic forces. Theoretical models and experimental studies have shed light on the binding modes of these pigments.

Theoretical calculations for this compound have indicated that the "back" side of the molecule is energetically favored for ligand binding. researchgate.net The removal or change in the stereochemistry of the methoxycarbonyl group at the C13(2) position can affect the relative stability of different binding conformations. researchgate.net

In natural pigment-protein complexes, the central magnesium atom of the chlorophyll (B73375) molecule acts as a Lewis acid, forming coordination bonds with Lewis base sidechains of amino acids in the protein, such as the imidazole (B134444) group of histidine. researchgate.net The protein environment can manipulate the conformation of the pigment macrocycle through steric interactions and axial coordination of the central metal, thereby fine-tuning the pigment's physicochemical properties. worldscientific.com While the core structure of the pigment is crucial for binding, substituents on the tetrapyrrole ring also contribute to the stability of the complex through hydrophobic and polar interactions. researchgate.net The absence of the long, hydrophobic phytol (B49457) tail in this compound significantly alters its interaction with proteins compared to chlorophyll a, primarily reducing the hydrophobic contribution to binding.

| Interaction Type | Key Determinants | Role in this compound Binding |

| Coordination Bonding | Central Mg²⁺ ion, Amino acid sidechains (e.g., Histidine) | The Mg²⁺ ion of this compound can form coordination bonds with suitable amino acid residues in the protein. researchgate.net |

| Electrostatic Interactions | Polar groups on the porphyrin ring, Charged amino acid residues | The polar groups of this compound can engage in electrostatic interactions with the protein. nih.gov |

| Hydrophobic Interactions | Porphyrin ring | The porphyrin ring itself can participate in hydrophobic interactions within the protein's interior. |

| Hydrogen Bonding | Peripheral functional groups | Functional groups on the this compound molecule can form hydrogen bonds with the protein backbone or sidechains. |

Role as a Substrate in Chlorophyll-Modifying Enzymes

This compound is a key intermediate in the biosynthesis of chlorophyll a, serving as a direct substrate for the enzyme chlorophyll synthase. psu.edunih.gov This enzyme catalyzes the esterification of the propionic acid side chain at position C17 of this compound with a long-chain isoprenoid alcohol, typically geranylgeranyl pyrophosphate, which is later reduced to a phytol tail. psu.edumdpi.com

Interestingly, in vitro studies have shown that chlorophyllase, another enzyme involved in chlorophyll metabolism, can catalyze the transesterification of this compound with phytol to form chlorophyll a. psu.eduoup.com However, this enzyme does not appear to directly esterify chlorophyllide a (the non-methylated form) with phytol. psu.eduoup.com This suggests a specific recognition of the methyl ester for the phytylation reaction by chlorophyllase in these experimental setups. The presence of a trace amount of this compound in green leaves further supports the hypothesis that it is a probable intermediate in the chlorophyll a biosynthetic pathway in vivo. psu.edunih.gov

Theoretical Models of Photosynthetic Light-Harvesting Complex Assembly and Function using this compound Analogues

The complexity of natural light-harvesting complexes (LHCs) has led to the use of simplified theoretical models and synthetic analogues to understand their assembly and function. researchgate.net this compound and its derivatives are valuable tools in these studies because they allow researchers to isolate the effects of the porphyrin headgroup from those of the phytol tail. nih.gov

By studying the self-aggregation of chlorophyll analogues in aqueous media, scientists can create artificial light-harvesting systems that mimic the energy transfer processes of natural photosynthesis. researchgate.net These models help to elucidate the roles of specific pigment-pigment and pigment-protein interactions in the efficient capture and transfer of light energy. The absence of a protein scaffold in some model systems, like chlorosomes, where pigments self-assemble, provides a unique opportunity to study the intrinsic properties of the chlorophyll macrocycle in forming large, ordered aggregates. researchgate.net

Computational and Theoretical Investigations of Methylchlorophyllide a Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the intricate electronic structure and reactivity of methylchlorophyllide A can be scrutinized. wikipedia.org These computational methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally. wikipedia.orgnorthwestern.edu By solving the Schrödinger equation for the molecular system, albeit with necessary approximations, researchers can gain profound insights into the behavior of this vital chlorophyll (B73375) derivative. wikipedia.orgarxiv.org

Density Functional Theory (DFT) and Ab Initio Approaches for Ground and Excited State Geometries

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for determining the precise three-dimensional arrangements of atoms in molecules like this compound, both in their stable ground state and in transient excited states. researchgate.netscispace.comnih.gov These methods have been successfully employed to optimize the molecular structures of chlorophyll derivatives, providing foundational information for further analysis. researchgate.net

Ab initio methods, while computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) calculations, a fundamental ab initio approach, have been used to study chlorophyll systems. researchgate.net However, for greater accuracy, more advanced methods that account for electron correlation are often necessary.

DFT has emerged as a widely used and effective method due to its balance of accuracy and computational cost. nih.gov Functionals like B3LYP, paired with basis sets such as 6-31G*, have been shown to provide reliable geometries for this compound and related compounds. researchgate.netresearchgate.net DFT calculations have revealed that in a five-coordinated solvent complex, the central magnesium atom is displaced from the plane of the bacteriochlorin (B1244331) ring, which can lead to shifts in the molecule's spectral properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of excited-state properties and the prediction of spectroscopic characteristics. mdpi.commpg.de It is a primary tool for simulating the absorption spectra of molecules like this compound, providing insights into how they interact with light. acs.orgmdpi.comresearchgate.net

The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional. mdpi.com Functionals such as B3LYP, CAM-B3LYP, and PBE0 are commonly used for porphyrin-like systems and have been benchmarked against experimental data. mdpi.com However, standard functionals can sometimes fail to accurately describe certain types of electronic states, such as charge-transfer states, a limitation that can be addressed by using range-separated hybrid functionals. mdpi.com Despite these limitations, TD-DFT has been successfully used to study a wide range of chemical and biological systems. mdpi.com

Theoretical calculations have also highlighted the existence of "dark" electronic states in chlorophyll-related molecules, which are not readily observed in absorption spectra but may play a crucial role in energy transfer processes within photosynthetic complexes. researchgate.net The conformation of side chains, such as the acetyl group in bacteriochlorophylls, has also been shown to influence the calculated transition energies. researchgate.net

Intermolecular Interaction Energy Decomposition Analysis (e.g., SAPT, F-SAPT)

To understand the forces that govern the assembly of molecular complexes, such as the dimerization of this compound, energy decomposition analysis (EDA) methods are employed. acs.orgresearchgate.net These techniques partition the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) forces. rsc.orgrsc.orgunl.edu

Symmetry-Adapted Perturbation Theory (SAPT) is a prominent EDA method that provides a detailed breakdown of intermolecular interactions. acs.org Functional-group SAPT (F-SAPT), a variant of this method, allows for the analysis of interactions between specific functional groups within the molecules. acs.org

In studies of this compound dimerization, F-SAPT analysis has been instrumental in quantifying the contributions of different types of interactions. acs.org These analyses have revealed the significant role of the central magnesium atom and the chlorin (B1196114) macrocycle in the stability of the dimer complex. acs.orgresearchgate.net The interactions identified include π–π stacking between the aromatic macrocycles, coordinative bonding involving the magnesium atom, and hydrogen bonding. acs.org

EDA methods can be applied to both ground and excited electronic states, providing insights into how intermolecular interactions change upon photoexcitation. rsc.org This is particularly relevant for understanding the behavior of photosynthetic pigments. The development of EDA methods compatible with TD-DFT allows for the investigation of interaction energies in systems where one molecule is in an excited state. rsc.org

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the vast landscape of possible conformations that a molecule like this compound can adopt and how these are influenced by the surrounding solvent. acs.orgresearchgate.net

MD simulations have been used to study the structural and dynamic properties of chlorophyll a, a closely related molecule, in various solvents such as water, methanol (B129727), and benzene. acs.org These studies have shown that the solvent environment significantly impacts the molecule's conformation. For instance, in water, chlorophyll a tends to adopt a compact structure where the hydrophobic phytol (B49457) tail folds onto the chlorin ring, which is consistent with the formation of aggregates in aqueous environments. acs.org In contrast, in methanol and benzene, the phytol tail exhibits a more extended, worm-like chain distribution. acs.org

The solvent also influences the coordination of the central magnesium atom. In methanol and water, solvent molecules have been observed to bind to the magnesium atom with specific residence times. acs.org MD simulations can also provide insights into the rotational dynamics of the molecule, with calculated rotational time constants showing good agreement with experimental data. acs.org The development of accurate force fields is crucial for the reliability of MD simulations. acs.orgresearchgate.net

Conformational Analysis of the Tetrapyrrole Macrocycle and Side Chains

The biological function of chlorophylls (B1240455) is intimately linked to their three-dimensional structure. Conformational analysis focuses on describing the flexibility and preferred shapes of the tetrapyrrole macrocycle and its peripheral side chains. scispace.comresearchgate.net

The tetrapyrrole macrocycle is not perfectly planar and can adopt various non-planar distortions, which are often classified into modes such as ruffling, saddling, doming, and waving. researchgate.net These distortions can be influenced by intermolecular interactions and the presence of axial ligands on the central magnesium atom. researchgate.netrsc.org A detailed analysis of the macrocycle's conformation involves examining the displacement of atoms from a mean plane. researchgate.net

Solvent effects can significantly influence the conformation of the tetrapyrrole ring. rsc.org For example, the presence of small solvent molecules can lead to a more planar conformation of the macrocycle due to intermolecular interactions. rsc.org The type of distortion can also be affected by the size of the solvent molecule. rsc.org

Development of Force Fields and Simulation Parameters for Tetrapyrrole Systems

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. nih.gov A force field is a set of parameters that describes the potential energy of a system of atoms and molecules. cgmartini.nl Developing accurate force fields for complex molecules like tetrapyrroles is a significant challenge. researchgate.net

Force fields are typically parameterized using a combination of experimental data and high-level quantum mechanical calculations. cgmartini.nlchemrxiv.orgrsc.org For tetrapyrrole systems, this involves developing parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

Several force fields have been developed that can be applied to chlorophylls and related molecules. For example, new models for chlorophyll a have been developed based on the Optimized Potentials for Liquid Simulations (OPLS) force field. acs.orgresearchgate.net The Martini force field is a popular choice for coarse-grained simulations, where groups of atoms are represented by a single particle, allowing for the simulation of larger systems over longer timescales. cgmartini.nl

The development process often involves an iterative refinement of parameters to improve agreement with experimental observables or quantum mechanical data. chemrxiv.orgrsc.org For instance, Lennard-Jones parameters, which describe van der Waals interactions, can be retrained against experimental data such as liquid densities and enthalpies of mixing. chemrxiv.org The availability of well-validated force fields is crucial for advancing our understanding of the structure and dynamics of this compound and other photosynthetic pigments through molecular simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property descriptors of a set of chemical compounds with their biological activities. wikipedia.orgtaylorfrancis.com These models are instrumental in predicting the activity of new compounds and in understanding the molecular features that govern their efficacy. researchgate.netnih.gov For chlorophyll derivatives like this compound, QSAR studies are pivotal in fields such as photodynamic therapy (PDT), where they are investigated as photosensitizers. scispace.comnih.govresearchgate.net

The development of a QSAR model involves establishing a mathematical relationship in the form:

Activity = f (Molecular Descriptors) + error wikipedia.org

Here, the "Activity" refers to a quantifiable biological effect, such as the concentration required to inhibit 50% of a biological process (IC50). "Molecular Descriptors" are numerical representations of the chemical and physical properties of the molecules. taylorfrancis.com These descriptors can be broadly categorized into:

Topological descriptors: Related to the two-dimensional structure and connectivity of atoms.

Geometrical descriptors: Based on the three-dimensional structure of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons within the molecule.

Physicochemical descriptors: Such as lipophilicity (log P), which describes a molecule's distribution between an oily and an aqueous phase. researchgate.net

In the context of this compound and its analogs, QSAR studies aim to identify the key structural motifs that enhance their desired biological activities. Research on related pyropheophorbide derivatives, which share a similar core structure with this compound, has provided significant insights. nih.gov These studies have demonstrated that modifications to the peripheral groups of the macrocycle can profoundly influence properties like photosensitizing efficiency. nih.govresearchgate.net

A crucial parameter often investigated in QSAR studies of photosensitizers is lipophilicity (log P) . nih.gov The lipophilicity of a compound affects its transport and accumulation in target tissues and cells. For instance, in a study on a series of pyropheophorbide derivatives, a clear relationship was established between the length of an alkyl ether side chain and the compound's antitumor activity in PDT. nih.gov The activity was found to be optimal within a specific range of log P values. Derivatives that were too hydrophilic or too lipophilic showed diminished activity, highlighting the importance of a balanced lipophilicity for effective biodistribution and cellular uptake. nih.gov

The following interactive table illustrates a hypothetical QSAR dataset for a series of chlorophyllide a derivatives, demonstrating the relationship between structural modifications, lipophilicity, and photosensitizing activity. The data is representative of findings in the field for similar compounds. nih.govresearchgate.net

| Compound | R-group at C17³ | Log P | IC50 (µM) |

| This compound | -COOCH₃ | 4.8 | 2.5 |

| Ethylchlorophyllide a | -COOCH₂CH₃ | 5.2 | 1.8 |

| Propylchlorophyllide a | -COOCH₂CH₂CH₃ | 5.6 | 1.2 |

| Butylchlorophyllide a | -COOCH₂(CH₂)₂CH₃ | 6.0 | 0.8 |

| Pentylchlorophyllide a | -COOCH₂(CH₂)₃CH₃ | 6.4 | 1.5 |

| Hexylchlorophyllide a | -COOCH₂(CH₂)₄CH₃ | 6.8 | 2.1 |

This table presents illustrative data based on established QSAR principles for chlorophyll derivatives.

The data suggests that increasing the alkyl chain length at the C17³ position initially enhances photosensitizing activity (lower IC50 value), likely due to increased lipophilicity facilitating membrane interaction. However, beyond an optimal chain length (in this hypothetical case, the butyl group), the activity starts to decrease. This could be attributed to factors such as increased aggregation or reduced bioavailability of the more lipophilic compounds. nih.gov

Beyond lipophilicity, other molecular descriptors derived from computational chemistry are also employed in QSAR models for this class of compounds. unifap.brwikipedia.org These can include:

Molecular Electrostatic Potential (MEP): Provides insights into the charge distribution and potential sites for non-covalent interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons and are crucial for understanding its photochemical properties.

Steric parameters: Such as molecular volume and surface area, which can influence how the molecule interacts with biological targets. researchgate.net

By developing robust QSAR models, researchers can screen virtual libraries of this compound analogs and prioritize the synthesis of candidates with the highest predicted activity, thereby accelerating the discovery of new and more effective compounds for various applications. researchgate.net

Emerging Research Directions and Methodological Advancements in Methylchlorophyllide a Studies

Integrated Multi-Spectroscopic and Computational Approaches

The intricate nature of methylchlorophyllide a's photophysical and chemical properties necessitates a multifaceted analytical approach. The integration of various spectroscopic techniques with powerful computational methods has become indispensable for a comprehensive understanding of its behavior.

Recent studies have demonstrated the power of combining experimental data from ultraviolet-visible (UV-vis) absorption spectroscopy and vibrational circular dichroism (VCD) with theoretical calculations based on density functional theory (DFT) and time-dependent DFT (TD-DFT). This integrated approach has been particularly insightful in elucidating the dimerization behavior of this compound. For instance, computational models can predict the UV-vis spectra for different dimer configurations, which can then be compared with experimental spectra to identify the most probable structures present in solution. acs.org Such studies have revealed that dimerization can lead to a doubling of the lowest energy peaks in the UV-vis spectrum, a feature that is sensitive to the specific geometry of the dimer. acs.org

Furthermore, computational methods like ZINDO/S CIS and ab initio CIS have been employed to calculate the spectroscopic transition energies of this compound and its derivatives. researchgate.net These theoretical calculations, when correlated with experimental spectra, provide a deeper understanding of the electronic transitions and the influence of the molecular environment on these properties. researchgate.netresearchgate.net The synergy between experimental spectroscopy and computational chemistry allows for a detailed interpretation of complex spectra, which is often challenging with either approach alone. univie.ac.atunibo.itscispace.com

Table 1: Spectroscopic and Computational Methods in this compound Research

| Technique/Method | Application | Key Findings | References |

| UV-Visible Spectroscopy | Studying dimerization and electronic transitions. | Dimerization causes splitting and intensity changes in absorption bands. | acs.org |

| Vibrational Circular Dichroism (VCD) | Determining the structure of dimers in solution. | VCD spectra are sensitive to the type of dimer formed. | acs.org |

| Density Functional Theory (DFT) | Optimizing molecular geometries and calculating energies. | Used to predict stable dimer structures and interaction energies. | acs.orgresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Simulating electronic absorption spectra. | Helps in assigning experimental spectral features to specific electronic transitions. | acs.orgresearchgate.net |

| ZINDO/S CIS and ab initio CIS | Estimating spectroscopic transition energies. | Provides theoretical values for comparison with experimental data. | researchgate.net |

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound at trace levels are crucial for understanding its metabolic dynamics within plant cells. While traditional chromatographic methods like thin-layer chromatography have been used for the separation of chlorophylls (B1240455) and their derivatives, there is a growing need for more sensitive and high-throughput analytical techniques. nih.gov

Emerging analytical strategies focus on enhancing detection limits and simplifying sample preparation. Techniques such as high-performance liquid chromatography (HPLC) coupled with highly sensitive detectors, like fluorescence or mass spectrometry (MS), are becoming increasingly important. nih.gov While not yet widely reported specifically for this compound, the application of such methods to other low-concentration metabolites demonstrates their potential. nih.govclu-in.org For instance, pre-column derivatization, a technique used to enhance the detectability of amines, could be adapted for this compound to improve its fluorescence quantum yield or ionization efficiency for MS detection. nih.gov

Solid-phase extraction (SPE) is another promising technique for the pre-concentration of this compound from complex biological matrices. rsc.org By selecting appropriate sorbent materials, it is possible to selectively isolate and enrich this compound, thereby increasing the sensitivity of subsequent analytical measurements. rsc.org The development of novel SPE sorbents with high affinity for chlorophyll (B73375) derivatives will be a key area of future research.

Rational Design of this compound Derivatives for Specific Research Probes

The inherent photophysical properties of this compound make it an attractive scaffold for the development of fluorescent probes. The rational design of its derivatives allows for the fine-tuning of its spectral properties and the introduction of specific functionalities for targeted applications.